Mordant Green 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

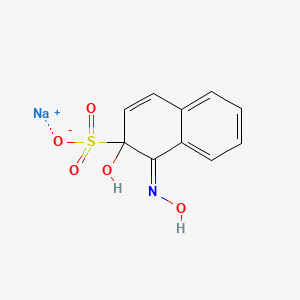

sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSPGQLUUIIJY-LBEJWNQZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10279-68-2 | |

| Record name | C.I. Mordant Green 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mordant Green 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mordant Green 4 (C.I. 10005), a naphthoquinone dye with applications in the textile industry and biological staining. This document details the experimental protocols for its synthesis and outlines the analytical techniques used for its characterization, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction

This compound, systematically named sodium (1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, is a synthetic dye known for its ability to form stable complexes with metal ions, a property leveraged in mordant dyeing to achieve vibrant and lasting colors on textiles, particularly wool and silk.[1][2] Its chemical structure, featuring a naphthoquinone core with hydroxyl, hydroxyimino, and sulfonate functional groups, underpins its dyeing characteristics and potential for other chemical and biological applications.[1] This guide serves as a technical resource for professionals requiring a detailed understanding of the synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the nitrosation of 2-naphthol, followed by the addition of a bisulfite compound to introduce the sulfonate group.[3]

Synthesis Pathway

The overall synthesis pathway can be visualized as a two-step reaction sequence.

References

C.I. 10005 chemical structure and properties

Technical Whitepaper: An In-depth Analysis of C.I. 10005

For the Attention of: Researchers, Scientists, and Drug Development Professionals

1. Introduction

This document serves as a technical guide concerning the chemical entity designated as C.I. 10005. The primary objective is to provide a comprehensive overview of its chemical structure, physicochemical properties, and any associated biological or signaling pathways. This paper is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

2. Chemical Identification and Structure

A thorough and systematic search of prominent chemical and colorant databases has been conducted to identify the chemical structure and properties of the substance designated as C.I. 10005. The "C.I." prefix indicates a classification within the Colour Index, an international reference system for dyes and pigments.

Despite exhaustive searches of the official Colour Index database, as well as comprehensive chemical repositories such as PubChem and the Chemical Abstracts Service (CAS), no chemical entity has been found to be associated with the Colour Index number 10005.

3. Physicochemical Properties

As a consequence of the inability to identify a specific chemical compound corresponding to C.I. 10005, no quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, solubility, spectral data) can be provided.

4. Experimental Protocols

The absence of any identified scientific literature or experimental data pertaining to C.I. 10005 means that no experimental methodologies for its synthesis, characterization, or biological evaluation can be detailed.

5. Signaling Pathways and Biological Activity

Similarly, without an identified chemical structure or any associated biological studies, it is not possible to describe any signaling pathways, mechanisms of action, or logical relationships involving C.I. 10005. Therefore, the creation of a Graphviz diagram illustrating such pathways is not applicable.

Based on a comprehensive review of publicly available, authoritative chemical and colorant databases, the designation C.I. 10005 does not correspond to a recognized chemical substance . It is concluded that this identifier is either unassigned, obsolete, or erroneous.

For researchers, scientists, and drug development professionals, it is crucial to ensure the accurate identification of chemical compounds. In the case of "C.I. 10005," it is recommended to verify the identifier and seek the correct Colour Index number or another standard chemical identifier, such as a CAS Registry Number or IUPAC name, for the substance of interest. Without a valid identifier, further investigation into the chemical structure, properties, and biological activity is not feasible.

The Core Mechanism of Naphthol Green Y Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green Y (C.I. 10005) is an acid nitroso dye belonging to the naphthol dye family. In histological and cytological applications, it serves as a vibrant green counterstain, primarily for collagen and other connective tissues. Its utility is most pronounced in polychrome staining techniques, such as variants of the Masson's trichrome stain, where it provides a stark contrast to nuclear and cytoplasmic stains, facilitating the clear differentiation of various tissue components. This guide provides an in-depth exploration of the mechanism of action of Naphthol Green Y, its chemical properties, and detailed protocols for its application.

It is crucial to distinguish Naphthol Green Y from its more commonly referenced counterpart, Naphthol Green B (C.I. 10020). Naphthol Green Y is the unlaked dye, while Naphthol Green B is a coordination complex of iron with the Naphthol Green Y ligand.[1][2] The staining action, however, is attributed to the Naphthol Green Y molecule itself.[3]

Physicochemical Properties

A clear understanding of the chemical and physical properties of Naphthol Green Y is fundamental to appreciating its staining mechanism. While specific quantitative data for Naphthol Green Y is not as abundant as for Naphthol Green B, the foundational characteristics can be summarized.

| Property | Value/Description | Reference(s) |

| C.I. Name | Acid Green 1 (for Naphthol Green B) | [3] |

| C.I. Number | 10005 | [3] |

| Chemical Class | Nitroso Dye | [3] |

| Ionization | Acidic | [3] |

| Solubility | Very soluble in water and ethanol. | [3] |

| Absorption Maximum (λmax) of Naphthol Green B in water | 714 nm | [2] |

Mechanism of Action: An Electrostatic Interaction

The primary mechanism governing the staining of tissue components by Naphthol Green Y is a non-covalent, electrostatic interaction.[4] As an acid dye, Naphthol Green Y is anionic in solution. The key functional groups responsible for its negative charge are the sulfonic acid (-SO₃H) groups.

In an acidic staining solution, these sulfonic acid groups are ionized, rendering the dye molecule negatively charged. Concurrently, the acidic environment protonates the primary amino groups (-NH₂) present in the side chains of amino acid residues within proteins, such as lysine and arginine. This protonation results in positively charged ammonium groups (-NH₃⁺).

The electrostatic attraction between the anionic sulfonic acid groups of the Naphthol Green Y dye and the cationic amino groups of the proteins forms the basis of the staining. This interaction is particularly strong with collagen, which is rich in basic amino acids.

The specificity of Naphthol Green Y for collagen in trichrome staining methods is also influenced by the differential permeability of tissues to dyes of varying molecular sizes and the use of mordants like phosphomolybdic or phosphotungstic acid. These mordants can help to differentiate the staining of various tissue components.

Chemical Relationship between Naphthol Green Y and Naphthol Green B

The following diagram illustrates the relationship between Naphthol Green Y and its iron complex, Naphthol Green B.

Signaling Pathways

Currently, there is limited evidence in the scientific literature detailing specific interactions of Naphthol Green Y with cellular signaling pathways. Its primary application is as a histological stain, and its mechanism of action is based on its physicochemical properties that allow it to bind to specific tissue components rather than modulating signaling cascades.

Experimental Protocols

The following protocol is a modification of the Masson's Trichrome stain, utilizing Naphthol Green as the collagen stain. This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Reagents

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol

-

Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

90 ml 1% aqueous Biebrich Scarlet

-

10 ml 1% aqueous Acid Fuchsin

-

1 ml Glacial Acetic Acid

-

-

Phosphomolybdic/Phosphotungstic Acid Solution:

-

5 g Phosphomolybdic Acid

-

5 g Phosphotungstic Acid

-

200 ml distilled water

-

-

Naphthol Green Solution (0.5% w/v):

-

0.5 g Naphthol Green Y

-

100 ml distilled water

-

0.5 ml Glacial Acetic Acid

-

-

1% Acetic Acid Solution:

-

1 ml Glacial Acetic Acid

-

99 ml distilled water

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 3 minutes.

-

Rinse in distilled water.

-

-

Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

-

Immerse slides in Bouin's fluid at 56-60°C for 1 hour.

-

Wash in running tap water until the yellow color disappears.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

-

Collagen Staining:

-

Transfer slides directly to the Naphthol Green solution and stain for 10 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Green

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a trichrome staining procedure using Naphthol Green Y.

Logical Relationship of Staining Mechanism

The logical flow of the staining mechanism is based on the principles of electrostatic attraction.

Conclusion

Naphthol Green Y is a valuable tool in histology, providing a distinct green coloration to collagen and other connective tissue elements. Its mechanism of action is rooted in the fundamental principles of electrostatic interaction between the anionic dye and cationic tissue proteins in an acidic environment. While often used in the form of its iron complex, Naphthol Green B, the staining properties are conferred by the Naphthol Green Y molecule. A thorough understanding of this mechanism, coupled with optimized staining protocols, enables researchers to effectively utilize this dye for the clear and precise visualization of tissue architecture.

References

A Technical Guide to the Physical and Chemical Properties of Fast Printing Green 2G (Naphthol Green B)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fast Printing Green 2G, a synthetic nitroso dye more commonly known in scientific literature as Naphthol Green B or by its Colour Index designation, C.I. 10020.[1][2][3] Intended for use in research and development, this guide details the compound's core physical and chemical properties, outlines key experimental protocols for its application, and visualizes its identity and procedural workflows.

Compound Identification and Chemical Structure

Naphthol Green B is a synthetic, water-soluble nitroso dye that forms a coordination complex with an iron(III) ion.[1][4] The organic ligand, a sulfonated derivative of 1-nitroso-2-naphthol, binds to the iron as a bidentate ligand through the nitrogen and the anionic phenoxide groups.[4] This iron complex structure is central to its color and stability.[1]

Below is a diagram illustrating the nomenclature and key identifiers for this compound.

Physical and Chemical Properties

The key physical and chemical properties of Naphthol Green B are summarized below. This data is essential for its proper storage, handling, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Dark green to black crystalline powder | [1][5][6][7] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [4][5] |

| Molecular Weight | 878.45 - 878.47 g/mol | [4][5][8] |

| Melting Point | 349.84 °C | [4] |

| Density | 1.423 g/cm³ | [4] |

| Odor | Odorless | [7] |

Table 2: Solubility and Spectroscopic Properties

| Property | Value / Remarks | Source(s) |

| Solubility in Water | Soluble, forms a clear green solution. | [1][7][8] |

| Absorption Maximum (λmax) | 712 - 718 nm in distilled water. | [4][8][9] |

| Absorptivity (1%/1cm) | >110 in distilled water. | [8] |

Experimental Protocols

Naphthol Green B is widely used in histology as a vibrant green counterstain, particularly for collagen.[4][8][10] It often serves as a substitute for other dyes like Light Green SF yellowish or Fast Green FCF in trichrome staining methods.[10]

Protocol: Collagen Staining (Standalone Method)

This protocol outlines the use of Naphthol Green B as a primary stain for collagen or as a general counterstain.

3.1.1 Required Reagents

-

Naphthol Green B Staining Solution:

-

Weigert's Iron Hematoxylin (for nuclear staining, optional)

-

Graded ethanol solutions (e.g., 95%, 100%)

-

Xylene

-

Resinous mounting medium

3.1.2 Staining Procedure A generalized workflow for histological staining of collagen in tissue sections is presented below.

3.1.3 Detailed Steps

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a series of graded ethanol solutions to rehydrate the tissue sections, finally bringing them to distilled water.[1][10]

-

Nuclear Staining (Optional): For enhanced contrast, stain nuclei with Weigert's iron hematoxylin according to standard protocols, then differentiate and "blue" the nuclei in running tap water.[10] Wash well.

-

Collagen Staining: Immerse the slides in the prepared 1% Naphthol Green B staining solution for 5 to 10 minutes.[1][10]

-

Rinsing: Briefly rinse the slides in a 1% acetic acid solution or distilled water.[1][10]

-

Dehydration, Clearing, and Mounting: Rapidly dehydrate the sections through graded alcohols (95% and 100%), clear in xylene, and mount with a resinous mounting medium.[1][10]

Expected Results: Collagen and other connective tissues will be stained a vibrant green, while nuclei (if stained) will be blue/black, and cytoplasm will be a lighter contrasting color.

Protocol: UV-Visible Spectrophotometry

This protocol is for determining the absorption maximum (λmax) of Naphthol Green B in an aqueous solution.

3.2.1 Equipment and Reagents

-

Double-beam UV/Visible spectrophotometer

-

Quartz cuvettes

-

Naphthol Green B

-

Distilled water

3.2.2 Procedure

-

Prepare a Stock Solution: Accurately weigh a small amount of Naphthol Green B powder and dissolve it in a known volume of distilled water to create a stock solution (e.g., 1 x 10⁻⁴ M).[9]

-

Prepare a Dilute Sample: Dilute the stock solution with distilled water to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Calibrate the Spectrophotometer: Use distilled water as a blank to zero the instrument.

-

Measure the Spectrum: Fill a cuvette with the diluted Naphthol Green B solution and place it in the spectrophotometer. Scan across the visible spectrum (e.g., 400-800 nm) to record the absorbance.

-

Determine λmax: The wavelength at which the highest absorbance peak occurs is the absorption maximum (λmax). For Naphthol Green B in water, this peak is expected around 714 nm.[4][9]

Applications in Research and Drug Development

While not a therapeutic agent itself, Naphthol Green B is a valuable tool in biological and preclinical research.

-

Histology and Pathology: Its primary application is in histology for the selective staining of collagen.[10] This is crucial in pathology for assessing the degree of fibrosis in tissues, such as in studies of liver cirrhosis or cardiac disease, where collagen deposition is a key diagnostic and prognostic indicator.[10]

-

Contrast Staining: It provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear visualization and differentiation of various tissue components.[10]

-

Analytical Chemistry: It can be used to fabricate electrochemical sensors, for example, for the detection of hydrogen peroxide (H₂O₂).[11]

Currently, there is a recognized gap in the scientific literature regarding the specific effects of Naphthol Green B on cellular signaling pathways.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the powder.[1]

-

Ventilation: Use in a well-ventilated area and avoid generating dust.[1]

-

Toxicity: Based on available data, the compound is not classified with acute toxicity, and it is not considered a carcinogen or reproductive toxin.[2][12]

-

Disposal: Dispose of waste in accordance with local and national regulations. Avoid release into the environment.[1][12] It can be neutralized with a strong oxidizing solution.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Naphthol Green B - Wikipedia [en.wikipedia.org]

- 5. Naphthol Green B (C.I. 10020) | CymitQuimica [cymitquimica.com]

- 6. Naphthol Green B 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Suvchem - Manufacturer and Exporter of NAPHTHOL GREEN B (FOR MICROCSCOPY) (C. I. NO. 10020) [suvchemlaboratorychemicals.com]

- 8. gspchem.com [gspchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Mordant Green 4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Green 4, also identified by its Colour Index name C.I. 10005 and CAS Registry Number 10279-68-2, is a synthetic dye belonging to the naphthoquinone class.[1][2] Primarily utilized in the textile industry for dyeing protein fibers like wool and silk, its efficacy is rooted in its ability to form highly stable complexes with metal mordants, which enhances color fastness.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive published quantitative data for this specific dye, this paper also presents detailed, standardized experimental protocols for determining these properties, based on established scientific and regulatory guidelines.

The commercially available form of this compound is typically the sodium salt, with the molecular formula C₁₀H₈NNaO₅S.[3] The presence of a sulfonic acid group is a key structural feature that significantly influences its solubility in aqueous media.[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in dyeing processes and for any potential development in other scientific fields. While precise quantitative solubility data is not widely published, qualitative descriptions provide valuable insights into its behavior in various solvents.

Qualitative Solubility Data

This compound is known to be soluble in polar solvents like water and ethanol.[1] The color of the resulting solution is dependent on the solvent, a common characteristic of many dyes. Its solubility is also noted to be pH-dependent.[2]

| Solvent | Observation | Solution Color | Reference |

| Water | Soluble | Yellow | [1] |

| Ethanol | Soluble | Red-light yellow | [1] |

| Concentrated Sulfuric Acid | Soluble; precipitates on dilution | Dark brown | [1] |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following is a standardized protocol for determining the aqueous solubility of a dye like this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a glass flask with a stopper.

-

Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a specified time (e.g., 2 hours) at the same constant temperature.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm filter to remove any undissolved particles. The filter material should be tested for compatibility to prevent adsorption of the dye.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with deionized water.

-

Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Separately, prepare a calibration curve using known concentrations of this compound.

-

Calculate the concentration of the saturated solution by comparing its absorbance to the calibration curve, accounting for the dilution factor. The solubility is then reported in units such as g/L or mol/L.

-

Stability Profile

The stability of this compound is primarily discussed in the context of its performance as a dye, where it exhibits good fastness to light and washing when complexed with metal mordants on textile fibers.[2] However, for broader applications, understanding its chemical stability under various environmental conditions is crucial.

Qualitative Stability Observations

-

pH Stability: this compound shows instability at pH extremes. It dissolves in concentrated sulfuric acid to form a dark brown solution, and upon dilution, a brown flocculent precipitate forms.[1] In the presence of sodium hydroxide, an aqueous solution of the dye exhibits a green-yellow fluorescence, indicating a change in its chemical structure.[1] Optimal adsorption for dyeing is noted to be below pH 2.[2]

-

Thermal Stability: The dye is considered to have good thermal stability to withstand the conditions of the mordanting process in textile dyeing.[2]

-

Photostability: When used as a mordant dye, it has good light fastness, suggesting that the dye-metal complex is resistant to photolytic degradation.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[5][6]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).[7]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a specified period (e.g., up to 7 days), collecting samples at various time points.[7] Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N NaOH). Keep at room temperature or heat gently, collecting samples at various time points.[7] Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light, collecting samples at various time points.

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) in a stability chamber.[7]

-

Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[6][7] A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis (Stability-Indicating Method):

-

Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

-

The method must be able to separate the intact this compound from all degradation products.

-

Analyze the stressed samples to quantify the remaining amount of this compound and to detect the formation of degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

-

Conclusion

This compound is a well-established dye with qualitative solubility in polar solvents and demonstrated stability in textile applications. However, a significant gap exists in the scientific literature regarding quantitative solubility and chemical stability data. The protocols outlined in this guide provide a systematic and standardized approach for researchers to generate this much-needed data. By employing these methodologies, a comprehensive understanding of the physicochemical properties of this compound can be achieved, potentially unlocking its use in new and advanced applications beyond the textile industry. For professionals in drug development and other scientific fields, such data is a prerequisite for considering any compound for further investigation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 10279-68-2 | Benchchem [benchchem.com]

- 3. This compound | C10H8NNaO5S | CID 91895253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of Fluorescent Dyes

Disclaimer: Initial searches for the compound designated C.I. 10005 did not yield specific data regarding its quantum yield or fluorescence properties. This suggests that the identifier may be incorrect, obsolete, or belongs to a compound not extensively characterized in publicly available scientific literature. Therefore, this guide will use the well-characterized and widely used fluorescent dye, Fluorescein (C.I. 45350) , as a representative example to provide a comprehensive technical overview of determining and understanding these critical photophysical parameters. The methodologies and principles described herein are broadly applicable to the characterization of other fluorescent molecules.

Introduction to Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, enters an electronically excited state and subsequently emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

A high quantum yield is desirable for applications requiring bright fluorescent probes, such as in bio-imaging, immunoassays, and drug delivery tracking. The quantum yield of a fluorophore is intrinsically linked to its molecular structure and is highly sensitive to its immediate environment, including solvent polarity, pH, and the presence of quenching agents.

Photophysical Properties of Fluorescein (C.I. 45350)

Fluorescein is a xanthene dye renowned for its high fluorescence quantum yield and its utility as a fluorescent tracer.[2][3] Its fluorescence is notably dependent on pH, with the dianionic form that predominates in basic solutions exhibiting the strongest fluorescence.[4][5] Below is a summary of its key photophysical properties.

Data Presentation: Quantitative Photophysical Data for Fluorescein

| Property | Value | Conditions | Reference(s) |

| C.I. Name | Acid Yellow 73 | - | [6] |

| C.I. Number | 45350 | - | [6] |

| Molecular Formula | C₂₀H₁₂O₅ | - | [2] |

| Molecular Weight | 332.3 g/mol | - | [2] |

| Absorption Maximum (λ_abs) | ~490 nm | 0.1 M NaOH | [4] |

| Emission Maximum (λ_em) | ~515 nm | 0.1 M NaOH | [4] |

| Molar Extinction Coefficient (ε) | 92,300 cm⁻¹M⁻¹ | at 500.2 nm in basic ethanol | [7] |

| Fluorescence Quantum Yield (Φf) | ~0.95 | 0.1 M NaOH | [4] |

| Fluorescence Lifetime (τ) | ~4.0 ns | Alkaline aqueous solution | [3] |

| pKa | ~6.4 | Aqueous solution | [8] |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest (the "unknown") to that of a well-characterized fluorescent standard with a known quantum yield.

Principle

For dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed and the quantum yield. By comparing the integrated fluorescence intensity versus absorbance gradients of the unknown sample and a standard, the quantum yield of the unknown (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the unknown and the standard, respectively.

-

n_x and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively.

Materials and Instrumentation

-

Fluorophore of interest (Test Sample)

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Fluorescein in 0.1 M NaOH, Φf = 0.95).

-

Solvent(s): High-purity, spectroscopic grade.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Methodology

-

Preparation of Stock Solutions: Prepare stock solutions of the test sample and the fluorescence standard in the appropriate solvents.

-

Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[1]

-

Absorbance Measurements: Record the absorbance spectrum for each dilution of the test sample and the standard. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (ideally the absorbance maximum of the standard).

-

Record the fluorescence emission spectrum for each dilution of the test sample and the standard. The same excitation and emission slit widths should be used for all measurements.

-

Record the emission spectrum of the solvent blank.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the gradients (Grad_x and Grad_std).

-

Calculate the quantum yield of the test sample using the formula provided in section 3.1.

-

Mandatory Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Principle of a Cell Viability Assay Using a Fluorescein Derivative

Fluorescein derivatives are widely used in cell biology to assess cell viability. A common example is the use of Fluorescein Diacetate (FDA) or Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE). These molecules are non-fluorescent and cell-permeable. Once inside a living cell, intracellular esterase enzymes cleave the acetate groups, releasing the highly fluorescent fluorescein molecule.[9][10] The trapped fluorescent molecule serves as a marker for cells with intact membranes and active metabolism, which are characteristics of viable cells.

Caption: Logical workflow of a cell viability assay using Fluorescein Diacetate (FDA).

Conclusion

The determination of quantum yield and the characterization of fluorescence properties are essential for the effective application of fluorescent dyes in research, diagnostics, and drug development. While specific data for C.I. 10005 could not be located, the principles and detailed protocols provided using Fluorescein (C.I. 45350) as a model compound offer a robust framework for the photophysical evaluation of any fluorescent molecule. Careful execution of these experimental procedures and a thorough understanding of the factors influencing fluorescence are paramount for obtaining accurate and reproducible results.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. omlc.org [omlc.org]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Mordant Green 4 from Naphthalen-2-ol

An Important Note on Nomenclature: The term "Mordant Green 4" has been historically associated with two distinct chemical compounds, leading to potential ambiguity. This guide will address the synthesis of both major compounds, providing clarity for researchers and scientists. The primary focus will be on Naphthol Green B (C.I. 10020) , a coordination complex of iron, due to its well-defined multi-step synthesis. A secondary section will detail the synthesis of C.I. This compound (C.I. 10005) , a sulfonated nitrosonaphthol derivative.

Part 1: Synthesis of Naphthol Green B (C.I. 10020; Acid Green 1)

Naphthol Green B is a coordination complex of iron(III) with three ligands of 1-nitroso-2-naphthol-6-sulfonic acid.[1] Its synthesis from naphthalen-2-ol is a three-stage process involving sulfonation, nitrosation, and complexation.

Overall Synthesis Pathway

The synthesis begins with the sulfonation of naphthalen-2-ol to produce 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. This intermediate is then subjected to nitrosation to introduce a nitroso group at the 1-position, yielding 1-nitroso-2-naphthol-6-sulfonic acid. The final step is the coordination of three of these ligands to an iron(III) ion to form the Naphthol Green B complex.[1]

Experimental Protocols and Data

The initial step is the electrophilic aromatic substitution of naphthalen-2-ol with concentrated sulfuric acid. The reaction temperature is a critical parameter to control the position of sulfonation, with higher temperatures favoring the formation of the 6-sulfonic acid isomer (Schaeffer's acid).[2]

Experimental Protocol: A general industrial procedure involves heating naphthalen-2-ol with concentrated (93-98%) sulfuric acid.[3] The reaction mixture is maintained at approximately 100-105°C for several hours to ensure the completion of the sulfonation.[2] Following the reaction, the mixture is "drowned" by pouring it into a large volume of water. The resulting aqueous solution is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH between 2 and 7. This causes the sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer's salt) to precipitate.[3] The crude product is then isolated by filtration. For higher purity, the crude salt can be recrystallized from water, often with an activated carbon treatment to remove impurities.[3]

| Parameter | Value/Condition | Source(s) |

| Starting Material | Naphthalen-2-ol | [3] |

| Reagent | Concentrated Sulfuric Acid (93%) | [3] |

| Temperature | ~100-105°C | [2] |

| Reaction Time | Several hours | [2] |

| Work-up | Drowning in water, neutralization (pH 2-7) | [3] |

| Product | Sodium 2-naphthol-6-sulfonate (Schaeffer's Salt) | [3] |

| Reported Yield | 72-82% of theoretical | [3] |

| Table 1: Quantitative data for the sulfonation of Naphthalen-2-ol. |

This stage involves the nitrosation of 2-naphthol-6-sulfonic acid to introduce a nitroso group at the 1-position, forming the ligand for the final complex.

Experimental Protocol: An aqueous solution of Schaeffer's salt is prepared and cooled. A solution of sodium nitrite is then added. The reaction is carried out under acidic conditions, which are achieved by the subsequent addition of an acid (e.g., sulfuric or hydrochloric acid) to generate nitrous acid in situ. The temperature is typically kept low (0-5°C) to minimize side reactions. The product, 1-nitroso-2-naphthol-6-sulfonic acid, can be isolated from the reaction mixture.

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-Naphthol-6-sulfonic acid (or its sodium salt) | [2] |

| Reagents | Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄) | [2] |

| Temperature | 0-5°C | General nitrosation conditions |

| Product | 1-Nitroso-2-naphthol-6-sulfonic acid | [2] |

| Table 2: General conditions for the nitrosation of Schaeffer's acid. |

The final step is the formation of the coordination complex. Three molecules of the 1-nitroso-2-naphthol-6-sulfonic acid ligand coordinate to a central iron(III) ion.

Experimental Protocol: An aqueous solution of the sodium salt of 1-nitroso-2-naphthol-6-sulfonic acid is prepared. To this, an aqueous solution of an iron(III) salt, such as ferric chloride (FeCl₃), is added.[2] The stoichiometry of the reaction involves three equivalents of the ligand to one equivalent of the iron(III) salt. The Naphthol Green B complex precipitates from the solution and can be collected by filtration, washed, and dried.

| Parameter | Value/Condition | Source(s) |

| Starting Material | Sodium 1-nitroso-2-naphthol-6-sulfonate | [2] |

| Reagent | Iron(III) salt (e.g., FeCl₃) | [2] |

| Stoichiometry | 3 moles of ligand per 1 mole of Fe(III) | [4] |

| Solvent | Water | [2] |

| Product | Naphthol Green B (C₃₀H₁₅FeN₃Na₃O₁₅S₃) | |

| Table 3: Reaction parameters for the complexation with Iron(III). |

Part 2: Synthesis of this compound (C.I. 10005)

This compound is a distinct entity from Naphthol Green B and its synthesis follows a different, two-step pathway from naphthalen-2-ol.

Synthesis Pathway

The synthesis involves the nitrosation of naphthalen-2-ol to form 1-nitroso-2-naphthol, which is then treated with a bisulfite compound.

Experimental Protocols and Data

This reaction yields 1-nitroso-2-naphthol, a key intermediate. A detailed procedure is available from Organic Syntheses.

Experimental Protocol: In a large flask equipped with a mechanical stirrer, 500 g (3.5 moles) of technical β-naphthol is dissolved in a warm solution of 140 g (3.5 moles) of sodium hydroxide in 6 L of water. The solution is cooled to 0°C in an ice-salt bath, and 250 g (3.5 moles) of powdered sodium nitrite is added. While maintaining the temperature at 0°C, 1100 g of sulfuric acid (sp. gr. 1.32) is added dropwise over 1 to 1.5 hours. Crushed ice is added as needed to maintain the temperature. After the acid addition, the mixture is stirred for an additional hour at 0°C. The precipitated 1-nitroso-2-naphthol is collected by suction filtration and washed thoroughly with water.[5]

| Parameter | Value/Condition | Source(s) |

| Starting Material | 500 g (3.5 moles) Naphthalen-2-ol | [5] |

| Reagents | 140 g (3.5 moles) NaOH, 250 g (3.5 moles) NaNO₂, 1100 g H₂SO₄ (sp. gr. 1.32) | [5] |

| Solvent | 6 L Water | [5] |

| Temperature | 0°C | [5] |

| Reaction Time | 2-2.5 hours | [5] |

| Product | 1-Nitroso-2-naphthol | [5] |

| Reported Yield | ~595 g (99% of theoretical) | [5] |

| Table 4: Quantitative data for the nitrosation of Naphthalen-2-ol. |

Experimental Protocol (Adapted): A suspension of crude 1-nitroso-2-naphthol is treated with a cold, aqueous solution of sodium bisulfite. An excess of sodium bisulfite is typically used. The mixture is stirred until the dissolution of the nitroso compound is complete. The reaction likely proceeds through the formation of a bisulfite addition product. The final product is then isolated from the solution.

| Parameter | Value/Condition | Source(s) |

| Starting Material | 1-Nitroso-2-naphthol | [6] |

| Reagent | Sodium Bisulfite (NaHSO₃) | [6] |

| Solvent | Water | [6] |

| Product | This compound (C.I. 10005) | |

| Table 5: General conditions for the reaction with sodium bisulfite. |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds in a laboratory setting.

References

- 1. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Viridon B: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of Viridon B, a potent antifungal agent. The information is presented to support research and development efforts in the field of antifungal drug discovery. It is important to note that the compound commonly referred to as "Viridon B" is scientifically identified as Viridiofungin B.

Core Compound Details

Viridiofungin B is a naturally occurring compound isolated from the fungus Trichoderma viride.[1] It belongs to a family of aminoacyl alkyl citrate compounds.[2]

| Property | Value | Source |

| Molecular Formula | C31H45NO9 | PubChem CID: 11757859 |

| Molecular Weight | 575.7 g/mol | PubChem CID: 11757859 |

| IUPAC Name | 2-[(E)-1-[(1-carboxy-2-phenylethyl)amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid | PubChem CID: 11757859 |

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Viridiofungin B exerts its broad-spectrum antifungal activity through the potent and specific inhibition of serine palmitoyltransferase (SPT).[3] SPT is the crucial first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various cellular processes.[3] By inhibiting SPT, Viridiofungin B disrupts the synthesis of sphingolipids, leading to impaired fungal cell membrane integrity and ultimately, cell death. This mode of action is distinct from many other antifungal agents that target ergosterol biosynthesis.[2][3]

Experimental Protocols

Isolation of Viridiofungin B from Trichoderma viride

This protocol outlines a general method for the isolation of Viridiofungin B from Trichoderma viride cultures.

1. Fungal Cultivation:

-

Inoculate Trichoderma viride into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubate the culture for a period sufficient for the production of secondary metabolites (typically 1-2 weeks) under appropriate conditions (e.g., 25-28°C with shaking).

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to chromatographic separation techniques.

-

A typical purification scheme may involve:

-

Initial fractionation using column chromatography on silica gel.

-

Further purification by reverse-phase high-performance liquid chromatography (HPLC) to isolate Viridiofungin B.

-

-

Monitor fractions for antifungal activity to guide the purification process.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of Viridon B against SPT.

1. Preparation of Enzyme Source:

-

Prepare a cell lysate or microsomal fraction containing SPT from a suitable fungal source (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).

2. Assay Reaction:

-

Set up reaction mixtures containing:

-

The enzyme preparation.

-

L-serine (one of the substrates).

-

Palmitoyl-CoA (the other substrate).

-

Pyridoxal 5'-phosphate (a cofactor).

-

A suitable buffer (e.g., HEPES).

-

Varying concentrations of Viridon B (or a vehicle control).

-

3. Detection of SPT Activity:

-

The product of the SPT reaction, 3-ketodihydrosphingosine, can be quantified. This is often achieved by using a radiolabeled substrate (e.g., [³H]L-serine) and measuring the incorporation of radioactivity into the lipid product.

-

Alternatively, non-radioactive methods involving derivatization of the product followed by HPLC analysis can be employed.

4. Data Analysis:

-

Determine the percentage of SPT inhibition at each concentration of Viridon B relative to the control.

-

Calculate the IC50 value, which is the concentration of Viridon B required to inhibit 50% of the SPT activity.

Antifungal Susceptibility Testing (AST)

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of Viridon B against a target fungal species using the broth microdilution method.

1. Preparation of Inoculum:

-

Culture the target fungus on a suitable agar medium.

-

Prepare a standardized suspension of fungal cells or spores in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

2. Preparation of Microdilution Plate:

-

Serially dilute Viridon B in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

The final concentrations should cover a range appropriate for determining the MIC.

-

Include a positive control well (no drug) and a negative control well (no inoculum).

3. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared fungal suspension.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

-

Visually or spectrophotometrically assess fungal growth in each well.

-

The MIC is the lowest concentration of Viridon B that causes a significant inhibition of growth compared to the positive control.

Total Synthesis of Viridiofungin B

The total synthesis of Viridiofungin B is a complex, multi-step process that has been achieved by research groups. A common strategy involves the synthesis of key intermediates, including a functionalized citric acid core and a long alkyl chain, followed by their coupling and subsequent modifications to yield the final natural product. These synthetic routes provide opportunities for the creation of novel analogs with potentially improved antifungal properties.

References

- 1. Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of viridiofungin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total Synthesis of Viridiofungins A and B - ChemistryViews [chemistryviews.org]

Methodological & Application

Application Notes and Protocols: Mordant Green 4 Staining for Animal Tissues

Introduction and Application

Mordant Green 4, a naphthoquinone-based dye, has traditionally been utilized in the textile industry for its ability to form robust color complexes with metal mordants.[1][2] While its application in biological staining of animal tissues is not yet established, its chemical properties suggest a potential for selective staining of specific tissue components. These application notes provide a proposed protocol for the use of this compound as a histological stain for animal tissues, intended for researchers and scientists in cellular biology, pathology, and drug development.

The protocol is designed as a starting point for methodology development. The principle relies on the formation of a coordination complex between the this compound dye, a metallic mordant, and tissue components, potentially highlighting structures rich in specific chemical moieties that can chelate metal ions, such as nuclei or certain extracellular matrix proteins. The expected result is a green to olive coloration of targeted structures, depending on the mordant used.[2]

Principle of the Method

The staining mechanism of this compound is contingent upon the use of a mordant, which is a substance that forms a coordination complex with the dye, allowing it to bind to the tissue.[1][3] In this proposed protocol, a metallic salt will be used as the mordant. The tissue section is first treated with the mordant, which binds to specific tissue components. Subsequently, the tissue is immersed in the this compound solution. The dye then forms a stable, colored complex with the mordant-bound tissue components. The final color intensity and hue can be influenced by the type of mordant, the pH of the solutions, and the chemical composition of the tissue.[1][2]

Materials and Reagents

-

This compound (C.I. 10005)[2]

-

Mordant (Select one):

-

Ammonium or Potassium Aluminum Sulfate (Alum)

-

Ferrous Sulfate

-

-

Distilled or deionized water

-

Fixative (e.g., 10% Neutral Buffered Formalin)

-

Ethanol (various grades for dehydration)

-

Xylene or xylene substitute

-

Counterstain (e.g., Eosin Y)

-

Mounting medium

-

Microscope slides and coverslips

-

Staining jars

Proposed Experimental Protocol

Tissue Fixation and Processing

Proper tissue fixation is critical for preserving morphology.[4][6]

-

Fixation: Immediately immerse tissue samples in 10% Neutral Buffered Formalin for 24-48 hours, depending on the tissue size and type.

-

Dehydration: Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).

-

Clearing: Clear the dehydrated tissue using xylene or a suitable substitute.

-

Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a tissue block.[7]

-

Sectioning: Cut 4-6 µm thick sections from the paraffin block using a microtome and float them on a warm water bath.

-

Mounting: Mount the sections onto clean, charged microscope slides and allow them to dry.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) to remove paraffin wax.

-

Rehydrate sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%) and finally into distilled water.

-

-

Mordanting:

-

Prepare a fresh 5% aqueous solution of the chosen mordant (e.g., ammonium aluminum sulfate or ferrous sulfate).

-

Immerse slides in the mordant solution for 5-10 minutes.

-

Rinse thoroughly in several changes of distilled water.

-

-

Staining:

-

Prepare a 0.5% (w/v) aqueous solution of this compound.

-

Immerse the mordanted slides in the this compound solution for 10-20 minutes.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, briefly differentiate in a 0.5% acetic acid solution.

-

Monitor the differentiation process microscopically until the desired intensity is achieved.

-

Stop differentiation by rinsing in distilled water.

-

-

Counterstaining:

-

Immerse slides in a 1% aqueous Eosin Y solution for 1-3 minutes to stain cytoplasm and connective tissue.

-

Rinse in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the stained sections through an ascending series of ethanol concentrations (70%, 95%, 100%).

-

Clear in xylene (or substitute).

-

Apply a coverslip using a permanent mounting medium.

-

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Fixation Time | 24 - 48 hours | Dependent on tissue size and type. |

| Section Thickness | 4 - 6 µm | |

| Mordant Concentration | 5% (w/v) | Ammonium Aluminum Sulfate or Ferrous Sulfate. |

| Mordanting Time | 5 - 10 minutes | |

| Staining Solution | 0.5% (w/v) | This compound in distilled water. |

| Staining Time | 10 - 20 minutes | Optimization may be required. |

| Differentiator | 0.5% Acetic Acid | Use only if staining is too intense. |

| Counterstain | 1% (w/v) | Eosin Y. |

| Counterstaining Time | 1 - 3 minutes |

Visualizations

References

- 1. This compound | 10279-68-2 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Fixative and Embedding Medium on Morphology and Immunostaining of the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agarscientific.com [agarscientific.com]

- 6. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes: The Use of Yellow Counterstains in Histology

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In histological staining, counterstains are crucial for providing contrast to the primary stain, allowing for the clear visualization and differentiation of various tissue components. While a broad spectrum of dyes is available for this purpose, yellow counterstains play a significant role in specific applications, particularly in trichrome staining methods and for providing a contrasting background for blue and red primary stains. This document provides an overview of commonly used yellow counterstains in histology, their applications, and detailed protocols for their use.

Historically, a variety of yellow dyes have been employed in histology. However, due to factors such as toxicity and performance, the selection of suitable yellow counterstains has evolved. For instance, Fast Yellow AB (C.I. 19120), once used in Wallart & Honette's trichrome stain, is no longer recommended due to safety concerns. Today, researchers have a range of reliable and effective yellow dyes to choose from, each with its own distinct staining characteristics.

Common Yellow Counterstains and Their Applications

Several yellow dyes are routinely used in modern histology laboratories. The choice of a specific yellow counterstain depends on the primary stain used, the tissue being examined, and the specific structures of interest.

| Counterstain | C.I. Number | Typical Applications | Color Results |

| Metanil Yellow | 13065 | Trichrome stains (e.g., Masson's Trichrome variant), counterstain for hematoxylin. | Cytoplasm and muscle: yellow; Collagen: can be counterstained with a different color. |

| Tartrazine | 19140 | A substitute for Picric Acid in some protocols, provides a yellow background. | Connective tissue and cytoplasm: yellow. |

| Picric Acid | 10305 | A component of Van Gieson's stain, also used as a fixative and a stain. | Collagen: red (with acid fuchsin); Muscle and cytoplasm: yellow; Nuclei: blue/black (with hematoxylin).[1][2] |

| Naphthol Yellow S | 10316 | Used as a cytoplasmic counterstain. Also known as Acid Yellow 1.[3][4] | Cytoplasm: yellow. |

Experimental Protocols

Below are detailed protocols for common staining methods that utilize yellow counterstains.

Protocol 1: Masson's Trichrome Stain (with Metanil Yellow)

This protocol is a modification of the classic Masson's Trichrome stain, using Metanil Yellow to stain cytoplasm and muscle fibers.

Reagents:

-

Bouin's Fluid (for fixation)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

Aniline Blue Solution

-

Metanil Yellow Solution (1% in 1% acetic acid)

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to water through graded alcohols.

-

Fixation: Mordant sections in Bouin's fluid overnight at room temperature.

-

Washing: Wash in running tap water to remove picric acid.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 15 minutes.

-

Collagen Staining: Stain in Aniline Blue solution for 5-10 minutes.

-

Washing: Rinse in distilled water.

-

Counterstaining: Counterstain with 1% Metanil Yellow solution for 5 minutes.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

-

Background: Yellow

Protocol 2: Van Gieson's Stain

This classic stain uses Picric Acid as the yellow counterstain to differentiate collagen from other tissues.

Reagents:

-

Weigert's Iron Hematoxylin

-

Van Gieson's Solution (a mixture of Picric Acid and Acid Fuchsin)

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to water.

-

Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10-20 minutes.

-

Washing: Wash in running tap water.

-

Counterstaining: Stain in Van Gieson's solution for 3-5 minutes.

-

Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

Diagrams

Below are diagrams illustrating the workflow of the described staining protocols.

Caption: Experimental workflows for Masson's Trichrome and Van Gieson's staining.

Concluding Remarks

The selection and proper application of a yellow counterstain are essential for achieving high-quality, informative histological preparations. The protocols provided here serve as a starting point, and researchers may need to optimize staining times and reagent concentrations based on their specific tissues and experimental goals. As with all histological techniques, consistency in procedure and the use of high-quality reagents are paramount for reproducible results.

References

Application Notes: Mordant Green 4 for Collagen Visualization in Paraffin Sections

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The visualization and quantification of collagen are critical in various research fields, including fibrosis, tissue engineering, and oncology. While standard methods like Masson's Trichrome and Picrosirius Red are widely used, the exploration of alternative dyes can offer new perspectives on tissue morphology. Mordant Green 4 (C.I. 10005) is a naphthoquinone-based mordant dye traditionally used in the textile industry.[1][2] Its chemical structure suggests a potential for binding to tissue components, particularly collagen, when used in conjunction with a metallic mordant.

This document provides a detailed, theoretical protocol for the use of this compound as a collagen stain in paraffin-embedded tissue sections. The proposed method is an adaptation of the well-established Masson's Trichrome technique, where this compound is substituted for the traditional Light Green or Aniline Blue collagen stain. The protocol is intended for researchers, scientists, and drug development professionals interested in exploring novel staining methodologies. Note: This protocol is a suggested starting point and requires optimization and validation for specific tissues and applications.

Principle of Staining

This proposed protocol follows the principles of a sequential trichrome staining method.[3][4]

-

Mordanting: An initial treatment with a mordant solution (Bouin's Fluid) enhances the affinity of the tissue for the dyes, improving the brightness and stability of the final stain.[5]

-

Nuclear Staining: Weigert's iron hematoxylin is used to stain cell nuclei black. This iron-mordanted hematoxylin is resistant to decolorization in subsequent acidic dye solutions.[6][7]

-

Cytoplasmic and Muscle Staining: A solution of Biebrich Scarlet-Acid Fuchsin is used to stain all acidophilic tissue elements, including cytoplasm, muscle, and collagen, a vibrant red.[8]

-

Differentiation: A solution of phosphotungstic/phosphomolybdic acid acts as a selective decolorizing agent. Due to their large ionic size, these polyacids displace the smaller Biebrich Scarlet-Acid Fuchsin molecules from the highly porous collagen fibers, while the red dye is retained in finer-textured components like cytoplasm and muscle.[3][8]

-

Collagen Staining: this compound is then applied. It is a relatively large anionic dye that penetrates and binds to the now decolorized collagen, staining it green.

The differential staining is based on the varying porosity and dye affinity of different tissue components, allowing for clear visualization of collagen (green) in contrast to nuclei (black) and muscle/cytoplasm (red).

Experimental Protocols

I. Required Reagents and Equipment

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Bouin's Fluid

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

This compound Solution (0.5% Aqueous)

-

Acetic Acid, Glacial

-

Resinous mounting medium

Equipment:

-

Microscope slides

-

Coplin jars or staining dishes

-

Oven or slide warmer (56-60°C)

-

Fume hood

-

Light microscope

-

Coverslips

II. Solution Preparation

| Solution Name | Component | Quantity | Instructions |

| Bouin's Fluid | Picric Acid, Saturated Aqueous Solution | 75.0 mL | Mix components well. Store at room temperature. |

| Formalin (37-40% formaldehyde) | 25.0 mL | ||

| Acetic Acid, Glacial | 5.0 mL | ||

| Weigert's Iron Hematoxylin | Solution A: | Mix equal parts of Solution A and Solution B immediately before use. The working solution is stable for several days. | |

| Hematoxylin | 1.0 g | Dissolve hematoxylin in 100% ethanol. | |

| Ethanol, 100% | 100.0 mL | ||

| Solution B: | |||

| Ferric Chloride, 29% Aqueous | 4.0 mL | Add ferric chloride solution to distilled water. | |

| Distilled Water | 95.0 mL | ||

| Hydrochloric Acid, Concentrated | 1.0 mL | Carefully add concentrated HCl. | |

| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet, 1% Aqueous | 90.0 mL | Mix components well. |

| Acid Fuchsin, 1% Aqueous | 10.0 mL | ||

| Acetic Acid, Glacial | 1.0 mL | ||

| Phosphotungstic/Phosphomolybdic Acid | Phosphotungstic Acid | 2.5 g | Dissolve powders in distilled water. |

| Phosphomolybdic Acid | 2.5 g | ||

| Distilled Water | 100.0 mL | ||

| This compound Solution | This compound (C.I. 10005) | 0.5 g | Dissolve dye in distilled water with 0.2% glacial acetic acid. Gentle heating may be required. Cool before use. Optimization of concentration (0.2% - 1.0%) may be necessary. |

| Distilled Water | 100.0 mL | ||

| Acetic Acid, Glacial | 0.2 mL | ||

| 0.5% Acetic Acid Water | Acetic Acid, Glacial | 0.5 mL | Add acetic acid to distilled water and mix. |

| Distilled Water | 99.5 mL |

III. Staining Procedure for Paraffin Sections

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running tap water, then in distilled water.

-

Mordanting (in a fume hood): a. Place slides in Bouin's Fluid, pre-heated to 56°C, for 1 hour. Alternatively, leave in room temperature Bouin's Fluid overnight.[9] b. Allow slides to cool, then wash in running tap water for 5-10 minutes until the yellow color disappears.

-

Nuclear Staining: a. Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.[9] b. Wash in running tap water for 10 minutes. c. Rinse in distilled water.

-

Cytoplasmic Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-10 minutes. b. Rinse briefly in distilled water.

-

Differentiation: a. Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. b. This step is critical and may require optimization. Check slides microscopically to ensure red has been removed from collagen.

-

Collagen Staining: a. Transfer slides directly (without rinsing) into the This compound Solution for 5-10 minutes. b. Staining time may require optimization.

-

Final Rinse and Dehydration: a. Rinse slides briefly in 0.5% Acetic Acid Water. b. Dehydrate quickly through 95% Ethanol, followed by 2 changes of 100% Ethanol. c. Clear in Xylene: 2 changes, 3 minutes each.

-

Mounting: a. Apply a resinous mounting medium and place a coverslip.

IV. Expected Results

| Tissue Component | Expected Color |

| Collagen | Green |

| Nuclei | Black/Dark Purple |

| Muscle, Cytoplasm | Red/Pink |

| Erythrocytes | Red |

Data Presentation

Quantitative analysis of collagen content can be performed using digital image analysis software (e.g., ImageJ/Fiji). The high contrast between the green-stained collagen and the red-stained cellular components should facilitate accurate thresholding and measurement.

Table 3: Example of Quantitative Data Presentation (Note: The following data is hypothetical and serves as an illustrative template.)

| Sample Group | Number of Samples (n) | % Collagen Area (Mean ± SD) | p-value (vs. Control) |

| Control | 10 | 5.2 ± 1.3 | - |

| Treatment A | 10 | 15.8 ± 3.1 | < 0.001 |

| Treatment B | 10 | 8.9 ± 2.0 | < 0.05 |

Visualizations

Caption: Experimental workflow for collagen visualization using this compound.

Caption: Logical relationship of the proposed trichrome staining method.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor Nuclear Staining | Weigert's Hematoxylin solution is old or improperly mixed. | Prepare fresh Weigert's solution. Ensure equal parts of A and B are used. |

| Over-differentiation in acidic solutions. | Ensure tap water wash after hematoxylin is thorough to "blue" the nuclei. | |

| Weak Red Staining (Muscle/Cytoplasm) | Inadequate time in Biebrich Scarlet-Acid Fuchsin. | Increase incubation time in the red stain. |

| Bouin's fluid was not used or was not heated. | Ensure the mordanting step is performed as described. | |

| Over-differentiation in Phosphotungstic/Phosphomolybdic Acid. | Reduce time in the differentiation solution. | |

| Weak or Uneven Green Collagen Staining | Incomplete removal of red dye from collagen. | Increase time in Phosphotungstic/Phosphomolybdic Acid. |

| This compound solution is too dilute or staining time is too short. | Increase concentration of this compound (e.g., to 1.0%) and/or increase staining time. | |

| All Tissues Appear Green or Muddy | Insufficient differentiation; red dye not retained in cytoplasm. | Check the freshness and pH of the differentiation solution. Ensure the brief rinse after the red dye is not excessive. |

Conclusion

The proposed protocol offers a novel, albeit theoretical, approach to staining collagen in paraffin-embedded tissues using this compound. By adapting the robust and well-understood principles of Masson's Trichrome, this method provides a logical starting point for researchers seeking to explore new histological stains. Significant optimization of reagent concentrations and incubation times will likely be necessary to achieve optimal results for specific tissue types. Rigorous validation against established collagen staining methods is essential before this protocol can be adopted for quantitative studies.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 3. Trichrome staining - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. An Introduction to Mordants | Protocols Online [protocolsonline.com]

- 6. Masson's trichrome stain - Wikipedia [en.wikipedia.org]

- 7. Masson’s Trichrome staining for histology [protocols.io]

- 8. microbenotes.com [microbenotes.com]

- 9. newcomersupply.com [newcomersupply.com]

Application Notes and Protocols: Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate as a Fluorescent Probe for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, commonly known as Nitroso-R salt, is a chemical compound with applications in analytical chemistry and as a precursor in the synthesis of specialized fluorescent probes.[1][2][3] While not a traditional fluorescent label for direct antibody conjugation in immunofluorescence, its intrinsic properties and reactivity with specific analytes have led to its use as a recognition element in "turn-on" fluorescent probes for imaging small molecules and reactive species within biological systems.[4][5][6]

These probes are designed to be minimally fluorescent in their native state. Upon selective reaction with a target analyte, such as certain metal ions or reactive nitrogen species (RNS), the probe undergoes a chemical transformation that results in a significant increase in fluorescence emission, enabling the detection and visualization of the analyte in cellular contexts.[4][5][6] This document provides an overview of the application of a hypothetical fluorescent probe based on the Nitroso-R salt scaffold for the detection of thionitrous acid (HSNO), a key signaling molecule in various physiological and pathological processes.[4]

Principle of Detection